Product packaging for 4-(Trifluoromethyl)picolinamide(Cat. No.:CAS No. 22245-87-0)

4-(Trifluoromethyl)picolinamide

Cat. No.: B3177805
CAS No.: 22245-87-0
M. Wt: 190.12 g/mol
InChI Key: FQLCOOUDHQGZMC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)picolinamide is a versatile chemical scaffold built around a pyridine ring and distinguished by a strategically positioned trifluoromethyl group. This structure is of significant interest in medicinal chemistry and agrochemical research. The picolinamide moiety is a recognized pharmacophore, and the addition of the trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability, making it a valuable building block for developing new bioactive molecules. In pharmaceutical research, picolinamide derivatives are extensively investigated for their antitumor properties. Compounds based on this core structure have demonstrated potent antiproliferative activities against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116), by acting as angiogenesis inhibitors and apoptosis inducers . Furthermore, related N-methylpicolinamide derivatives have been identified as selective inhibitors of critical biological targets like Aurora-B kinase, a key regulator of cell division, highlighting the potential of this chemical class in oncology drug discovery . In agrochemical research, the trifluoromethylpyridine unit is a hallmark of many modern pesticides . Analogues of this compound have shown promising biological activities, serving as valuable starting points for the development of new fungicides and bactericides . These compounds often act as inhibitors of mitochondrial complex III in pathogenic fungi, disrupting cellular energy production . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3N2O B3177805 4-(Trifluoromethyl)picolinamide CAS No. 22245-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-2-12-5(3-4)6(11)13/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCOOUDHQGZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00706858
Record name 4-(Trifluoromethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-87-0
Record name 4-(Trifluoromethyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving 4 Trifluoromethyl Picolinamide and Its Derivatives

Advanced Synthetic Routes to 4-(Trifluoromethyl)picolinamide Scaffolds

The construction of the this compound core can be achieved through several synthetic strategies, each offering distinct advantages in terms of efficiency and substrate scope.

Chlorination of Pyridine (B92270) Acid Derivatives and Subsequent Amidation

A common and effective method for the synthesis of this compound involves a two-step process starting from 4-(trifluoromethyl)picolinic acid. rsc.orgmasterorganicchemistry.com The initial step is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the picolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 4-(trifluoromethyl)picolinoyl chloride is then reacted with an appropriate amine in the presence of a base to form the desired amide bond, yielding this compound or its N-substituted derivatives. rsc.orgresearchgate.net This process is widely applicable and can be used for the large-scale production of these compounds. rsc.org

A plausible reaction scheme for this transformation is outlined below:

Step 1: Chlorination

4-(Trifluoromethyl)picolinic acid is reacted with thionyl chloride to produce 4-(trifluoromethyl)picolinoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. masterorganicchemistry.com

Step 2: Amidation

The generated 4-(trifluoromethyl)picolinoyl chloride is then subjected to amidation. For instance, reaction with aminoacetonitrile (B1212223) hydrochloride can yield flonicamid, a known insecticide. google.com

This methodology allows for the synthesis of a wide array of picolinamide (B142947) derivatives by varying the amine component in the amidation step.

Direct Amination Strategies for Picolinamide Formation

Direct amidation methods provide a more atom-economical approach to picolinamide synthesis by avoiding the pre-activation of the carboxylic acid. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, general principles of direct amidation can be applied. These methods often employ coupling agents or catalysts to facilitate the direct reaction between a carboxylic acid and an amine. mdpi.com For instance, imidazolium (B1220033) chloride has been reported as an efficient catalyst for the transamidation of primary amines. mdpi.com Another approach involves the photocatalytic generation of trifluoromethylamidyl radicals from N-(N-CF3 imidoyloxy) pyridinium (B92312) salts, which can then react with various substrates. nih.gov These modern synthetic methods offer milder reaction conditions and broader functional group tolerance.

Microwave-Assisted Synthesis of this compound Analogs

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with trifluoromethyl moieties. nih.gov The use of microwave irradiation can be particularly advantageous in the synthesis of this compound analogs by promoting efficient and rapid bond formation. researchgate.net For example, microwave-assisted synthesis has been employed in the preparation of trifluoromethyl-imines and polybenzoxazines, demonstrating its utility in constructing complex molecules under controlled conditions. researchgate.netnih.gov This method is considered environmentally friendly due to its energy efficiency and potential for solvent-free reactions. researchgate.netnih.gov

Derivatization and Structural Modification of this compound

Once the this compound scaffold is synthesized, it can be further functionalized to create a diverse range of derivatives with potentially enhanced biological activities.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.govrsc.orgsigmaaldrich.com These reactions can be utilized to introduce various substituents onto the pyridine ring of this compound, provided a suitable leaving group (e.g., a halogen) is present on the ring. Common cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. libretexts.orgresearchgate.net For instance, a chloro-substituted trifluoromethylpyridine can undergo a Suzuki-Miyaura coupling with an arylboronic acid to form a new carbon-carbon bond. researchgate.net The efficiency and selectivity of these reactions are often enhanced by the use of specialized phosphine (B1218219) ligands and palladium precatalysts. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Reaction NameReactantsCatalyst SystemBond Formed
Suzuki-Miyaura CouplingAryl/Vinyl Halide + Aryl/Vinyl Boronic AcidPd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), BaseC(sp²) - C(sp²)
Heck ReactionAryl/Vinyl Halide + AlkenePd Catalyst, BaseC(sp²) - C(sp²)
Sonogashira CouplingAryl/Vinyl Halide + Terminal AlkynesPd Catalyst, Cu(I) cocatalyst, BaseC(sp²) - C(sp)
Buchwald-Hartwig AminationAryl Halide + AminePd Catalyst, Ligand (e.g., phosphine-based), BaseC(Aryl) - N

Formation of Diaryl Urea (B33335) Derivatives Bearing Pyridine Moieties

Diaryl urea derivatives are a class of compounds known for their wide range of biological activities. nih.gov The synthesis of diaryl ureas incorporating the this compound structure can lead to novel molecules with potential therapeutic applications. A general method for forming diaryl ureas involves the reaction of an amine with an isocyanate. nih.gov In the context of this compound, an amino-functionalized derivative of the picolinamide could be reacted with a suitable aryl isocyanate. nih.govnih.gov Alternatively, an amine can react with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, which then reacts with another amine to form the urea linkage. The synthesis of such derivatives is often a multi-step process, as exemplified by the preparation of sorafenib (B1663141) analogs where a pyridyl carboxamide group is a key structural feature. nih.gov

Synthesis of Picolinamide-Containing Heterocyclic Hybrids

The creation of hybrid molecules by linking picolinamide scaffolds with other heterocyclic systems is a strategy to generate novel chemical entities. This molecular hybridization aims to combine the structural features of different rings to produce unique compounds. researchgate.net

One described method involves the condensation of sulfonamides with heterocyclic methyl carbimidates, which are generated in situ from the corresponding carbonitriles. nih.gov This approach has been used to synthesize sulfonyl-carboximidamides that link phenylsulfonyl or 4-aminophenylsulfonyl moieties to heterocyclic rings like pyridine, pyrimidine (B1678525), or pyrazine (B50134) through a sulfonamidine group. nih.gov Another strategy involves the multi-step synthesis of pyrimidine-benzofuran hybrids, starting from materials like 5-chlorosalicylaldehyde (B124248) to build complex fused-ring systems. researchgate.net

Hybrid TypeSynthetic ApproachKey IntermediatesReference
Sulfonyl-carboximidamidesCondensation of sulfonamides with carbimidatesHeterocyclic methyl carbimidates nih.gov
Pyrimidine-Benzofuran HybridsMulti-step synthesis from salicylaldehyde (B1680747) derivativesBenzofuranyl chalcones researchgate.net

Introduction of Sulfur Moieties (Thioether, Sulfone, Sulfoxide) in Trifluoromethylpyridine Amides

The incorporation of sulfur-containing functional groups such as thioethers, sulfones, and sulfoxides into trifluoromethylpyridine amides is a key chemical transformation. These moieties can significantly influence the properties of the resulting molecules.

The synthesis of N-(methylthiophenyl)picolinamide derivatives provides a clear example of introducing a thioether group. nih.gov This process can be achieved through a multi-step sequence starting with the preparation of an amino-thiophenol intermediate. To manage the reactivity of the thiol group during subsequent reactions, it is often protected by oxidation to a disulfide. This disulfide dimer is then coupled with picolinic acid (or its acyl chloride) to form the amide bond. The final steps involve the reduction of the disulfide back to a thiol, followed by methylation to yield the desired thioether product. nih.gov

Furthermore, the interconversion between sulfur oxidation states, such as from a sulfoxide (B87167) to a sulfone, is a relevant transformation. nih.gov This conversion can be a metabolic process but is also a synthetic step. Research into related heterocyclic systems has shown that a sulfoxide can act as a prodrug, being converted in vivo to the corresponding sulfone, which was identified as the major active metabolite. nih.gov

Sulfur MoietySynthetic StrategyKey TransformationReference
ThioetherMulti-step synthesis involving amide coupling and methylationMethylation of a thiophenol precursor nih.gov
Sulfoxide/SulfoneOxidation of a corresponding sulfide (B99878) (not detailed) or in vivo conversionConversion of sulfoxide to sulfone nih.gov

Preparation of Picolinamide-Supported Tetracoordinated Organoboron Complexes

A novel application of the picolinamide scaffold is its use as a chelating ligand in the preparation of tetracoordinated organoboron complexes. nih.govfrontiersin.org Until recently, picolinamide was a surprisingly underutilized ligand in this specific area of coordination chemistry. nih.govfrontiersin.orgnih.gov

The synthesis involves reacting an N-phenylpicolinamide with a potassium aryl trifluoroborate in the presence of manganese, p-toluenesulfonyl chloride (TsCl), and sodium carbonate (Na₂CO₃) in acetonitrile (B52724) at high temperatures. nih.gov This method successfully introduces diaryl boronyl segments to form five-membered boron-containing complexes. nih.govnih.gov Optimization studies revealed that TsCl is essential for the reaction to proceed, while the omission of Na₂CO₃ drastically reduces the yield. nih.gov Interestingly, a high yield could still be obtained even without the manganese catalyst, though its presence improved the outcome. nih.gov The resulting complexes, such as 2-phenyl-1,1-bis(4-(trifluoromethyl)phenyl)-1,2-dihydro-3H-1λ⁴,8λ⁴- nih.govfrontiersin.orgCurrent time information in Bangalore, IN.diazaborolo[1,5-a]pyridin-3-one, adopt twisted, propeller-type structures. nih.govfrontiersin.org

ComponentFunction/ObservationReference
Picolinamide LigandChelating backbone for the boron complex nih.govfrontiersin.org
Potassium Aryl TrifluoroborateSource of the diaryl boronyl (BAr₂) segment nih.govnih.gov
p-Toluenesulfonyl Chloride (TsCl)Vital for the reaction; no reaction occurs in its absence nih.gov
Manganese (Mn)Improves yield, but the reaction proceeds with 81% yield without it nih.gov
Sodium Carbonate (Na₂CO₃)Base; omission leads to a significantly lower yield (24%) nih.gov

Intermediate Compound Utilization in the Synthesis of this compound Derivatives

Compounds containing the 4-(trifluoromethyl)phenyl or picolinamide motif are valuable intermediates for synthesizing more complex molecules. These building blocks are incorporated into larger structures through various coupling and multi-step reactions.

For instance, the synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide tosylate is achieved through a two-step reaction sequence involving potassium carbonate in tetrahydrofuran, followed by treatment with water and ethyl acetate. chemicalbook.com Similarly, complex diaryl ether structures like N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide have been designed and synthesized as part of research into new inhibitors of mitochondrial complex III. nih.gov

The Suzuki-Miyaura coupling reaction is another powerful tool for utilizing such intermediates. In one example, 4-(trifluoromethyl)phenylboronic acid was coupled with a halo-imine precursor using a palladium catalyst (Pd(PPh₃)₄) to produce (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine in high yield. mdpi.com This demonstrates how a trifluoromethyl-bearing aryl group can be efficiently integrated into a larger molecular framework.

Intermediate TypeReactionResulting Derivative ClassReference
Picolinamide derivativeMulti-step condensation/etherificationPhenoxy-picolinamides chemicalbook.com
Picolinamide derivativeAmide formation with a diaryl ether amineDiaryl ether picolinamides nih.gov
4-(Trifluoromethyl)phenylboronic acidSuzuki-Miyaura cross-couplingTrifluoromethyl-biphenyls mdpi.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for achieving efficient and high-yielding syntheses. This process typically involves the systematic variation of catalysts, solvents, temperature, and reagent stoichiometry. While specific optimization data for this compound itself is not detailed in the provided sources, a model study on a different multi-component reaction highlights the general principles involved. researchgate.net

In the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives, various Lewis acid catalysts were screened, with Scandium(III) triflate (Sc(OTf)₃) proving to be the most effective, yielding 60% of the product in ethanol (B145695) at 100°C. researchgate.net The choice of solvent was also critical; polar solvents gave better results than non-polar ones. A significant improvement was observed when the reaction was conducted under solvent-free conditions, which afforded a 78% yield in just two hours with 10 mol% of the catalyst. Further refinement showed that reducing the catalyst loading to 5 mol% under solvent-free conditions at 100°C could push the yield to an excellent 98%. researchgate.net These findings underscore the profound impact that systematic optimization of reaction parameters can have on the efficiency of a synthetic protocol.

Optimization of a Model Three-Component Reaction researchgate.net
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1NoneEthanol100Trace
2Sc(OTf)₃ (10)Ethanol10060
3Sc(OTf)₃ (10)Toluene100Trace
4Sc(OTf)₃ (10)Solvent-free10078
5Sc(OTf)₃ (5)Solvent-free10098
6Sc(OTf)₃ (3)Solvent-free10029

Biological Activities and Pharmacological Investigations of 4 Trifluoromethyl Picolinamide Derivatives

Anticancer Activity and Mechanisms of Action

Targeting Specific Signaling Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway)

Direct evidence linking 4-(Trifluoromethyl)picolinamide to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in cancer is not available in current scientific literature. The MAPK pathway, which includes cascades like ERK, JNK, and p38, is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers. nih.govnih.gov This pathway is a significant target for cancer therapeutics, and its inhibition can lead to decreased tumor growth and survival. nih.gov While some picolinamide-containing compounds have been investigated for their effects on other signaling pathways, such as the inhibition of Aurora-B kinase by N-methylpicolinamide-4-thiol derivatives, a direct link to the MAPK pathway for this compound remains to be established through further research. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies on picolinamide (B142947) derivatives have begun to elucidate the chemical features that contribute to their anticancer activity. In a study of N-methylpicolinamide-4-thiol derivatives, the nature of the substituent on the thiol-linked phenyl ring was found to be critical for their antiproliferative activity against various human cancer cell lines. nih.gov For example, compound 6p from this series, which features a specific substitution pattern, demonstrated potent and broad-spectrum antiproliferative activities, even surpassing the reference compound sorafenib (B1663141) in some cell lines. nih.gov The study also highlighted that these derivatives could selectively inhibit Aurora-B kinase, and molecular docking studies provided insights into the stable interactions with the kinase. nih.gov

Another study on a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives also provided SAR insights. mdpi.com The biological evaluation of these compounds against different tumor cell lines indicated that specific substitutions on the picolinamide scaffold led to significant inhibition of cancer cell proliferation at low micromolar concentrations. mdpi.com Compound 5q from this series was identified as a particularly promising agent, demonstrating significant in vivo antitumor activity in a colon carcinoma model. mdpi.com These studies underscore the importance of the substitution pattern on the picolinamide core for optimizing anticancer efficacy.

Antimicrobial and Antifungal Efficacy

Derivatives of this compound have shown significant promise as antimicrobial and antifungal agents, particularly in the context of agricultural applications.

Fungicidal Activity Against Plant Pathogens (e.g., Pseudoperonospora cubensis, Botrytis cinerea, Zymoseptoria tritici)

Picolinamide derivatives have demonstrated notable fungicidal activity against a range of plant pathogens. For example, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share a similar amide linkage, have shown excellent activity against Pseudoperonospora cubensis, the causal agent of cucumber downy mildew. nih.gov Specifically, compounds 4a and 4f in one study exhibited higher fungicidal activities than the commercial fungicides diflumetorim (B165605) and flumorph. nih.gov

In the case of Botrytis cinerea, the fungus responsible for gray mold in many crops, novel trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety have shown good in vitro antifungal activity. nih.gov Compounds 5b , 5j , and 5l from this study displayed inhibition rates comparable or superior to the commercial fungicide tebuconazole. nih.gov

Furthermore, picolinamide derivatives have been developed for the control of Zymoseptoria tritici, a major pathogen of wheat. rsc.org The fungicidal activity of these compounds is often linked to their ability to inhibit mitochondrial respiration.

Inhibition of Mitochondrial Complex III (Cytochrome bc1 Complex)

A primary mechanism for the antifungal efficacy of picolinamide derivatives is the inhibition of the mitochondrial complex III, also known as the cytochrome bc1 complex. nih.gov This enzyme complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.

A new series of amide compounds featuring a diaryl ether scaffold, including N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, were designed and evaluated as inhibitors of mitochondrial complex III. nih.gov Several of these compounds demonstrated potent activity against succinate-cytochrome c reductase (SCR), which comprises mitochondrial complexes II and III. nih.gov Compound 3w from this series was identified as a particularly potent new inhibitor of complex III. nih.gov

The cytochrome bc1 complex has two main inhibitor binding sites: the quinone outside (Qo) site and the quinone inside (Qi) site. Computational simulations have been employed to determine the binding mode of novel picolinamide derivatives. For the N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide derivative 3w , computational studies elucidated that it should bind to the Qo site of complex III. nih.gov This binding at the Qo site is a well-established mechanism for many fungicidal inhibitors.

Data Tables

Table 1: Anticancer Activity of Selected Picolinamide Derivatives

Compound Cancer Cell Line Activity Reference
6p (N-methylpicolinamide-4-thiol derivative) HepG2, HCT-116, SW480, SPC-A1, A375 Potent antiproliferative activity (IC50 <10 µM) nih.gov
5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) Colon Carcinoma Significant in vivo tumor growth suppression (70-90%) mdpi.com

Table 2: Fungicidal Activity of Selected Picolinamide and Related Derivatives

Compound/Derivative Class Target Pathogen Activity Reference
4a (N-(thiophen-2-yl) nicotinamide derivative) Pseudoperonospora cubensis Excellent fungicidal activity (EC50 = 4.69 mg/L) nih.gov
4f (N-(thiophen-2-yl) nicotinamide derivative) Pseudoperonospora cubensis Excellent fungicidal activity (EC50 = 1.96 mg/L) nih.gov
5b (trifluoromethyl pyrimidine derivative) Botrytis cinerea Excellent antifungal activity (96.76% inhibition) nih.gov
5j (trifluoromethyl pyrimidine derivative) Botrytis cinerea Excellent antifungal activity (96.84% inhibition) nih.gov
5l (trifluoromethyl pyrimidine derivative) Botrytis cinerea Excellent antifungal activity (100% inhibition) nih.gov

Table 3: Inhibition of Mitochondrial Complex III by Picolinamide Derivatives

Compound Target Activity Binding Site Reference

| 3w (N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide) | Succinate-cytochrome c reductase (SCR) / Complex III | Potent inhibitor (IC50 = 0.91 ± 0.09 µmol/L) | Qo site | nih.gov |

Addressing Fungicide Resistance Mechanisms

The emergence of fungicide resistance in plant pathogens is a significant threat to global food security, necessitating the development of novel fungicides with different modes of action. Picolinamide derivatives are being investigated to address this challenge. The primary mechanisms of fungicide resistance in fungi include alterations in the target site, overexpression of the target protein, and metabolic breakdown of the fungicide. nih.govresearchgate.net

Laboratory studies have demonstrated that target site mutations can confer resistance to picolinamide fungicides in fungi such as Zymoseptoria tritici. frac.info To mitigate the risk of resistance development, it is recommended that picolinamide fungicides be used preventatively and as part of an Integrated Crop Management (ICM) strategy. frac.info This includes applying them in mixtures with fungicides that have a different mode of action to provide robust disease control. frac.info

Antibacterial Activity

Certain derivatives of this compound have demonstrated notable antibacterial activity against significant plant pathogens.

Against Xanthomonas oryzae pv. oryzae

Xanthomonas oryzae pv. oryzae (Xoo) is the causative agent of bacterial leaf blight in rice, a devastating disease that can lead to substantial crop losses. mdpi.com Several studies have highlighted the potential of picolinamide-related structures in combating this pathogen. For instance, sulfone derivatives containing 1,3,4-oxadiazole (B1194373) moieties have shown good antibacterial activities against Xoo. researchgate.net One particular compound, 3-(4-fluorophenyl)-N-((5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)acrylamide, exhibited superior antibacterial activity against both Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola compared to conventional treatments like thiodiazole copper and bismerthiazol. researchgate.net The mechanism of action for some of these compounds may involve the destruction of cell membranes, inhibition of extracellular polysaccharide formation, and interference with enzyme activity. researchgate.net Another novel alkyl sulfonamide, SYAUP-491, has also shown significant in vitro and in vivo activity against Xoo, potentially by altering membrane permeability and inhibiting protein synthesis. mdpi.com

Against Ralstonia solanacearum

Ralstonia solanacearum is a soil-borne bacterium responsible for bacterial wilt in a wide range of plants, particularly in the Solanaceae family. nih.gov Research into quinazoline (B50416) derivatives, which can be structurally related to picolinamides, has shown promising results. Certain 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives displayed potent inhibition of R. solanacearum. nih.gov These findings suggest that the core structures related to picolinamides could serve as leads for developing new antibacterial agents to manage this destructive plant pathogen.

Antiviral Activity

The antiviral potential of this compound derivatives and related structures has been explored, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). Acylhydrazone derivatives, for example, have shown moderate to good antiviral activities. nih.gov The introduction of a trifluoromethyl group into the structure of a drug molecule can enhance its biological activity. mdpi.com Specifically, in the context of 4-oxo-4H-quinolin-1-yl acylhydrazone derivatives, a compound with a p-trifluoromethyl substituent demonstrated significant anti-TMV activity. nih.gov Similarly, in a series of 4-thioquinazoline derivatives containing a chalcone (B49325) moiety, the presence of a 4-(trifluoromethyl)phenyl group was found to effectively improve the antiviral activity of the compound. nih.gov These studies indicate that the trifluoromethylphenyl moiety is a valuable component in the design of new antiviral agents.

Neurological and Neurotransmitter System Modulation

Beyond their applications in agriculture, derivatives of this compound have been investigated for their effects on the central nervous system, particularly their interaction with neurotransmitter transporters.

Inhibition of Glycine (B1666218) Transporter 1 (GlyT-1)

The glycine transporter 1 (GlyT-1) plays a crucial role in regulating glycine levels in the brain. physoc.org Glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are implicated in the pathophysiology of schizophrenia. nih.gov Inhibiting GlyT-1 is therefore considered a potential therapeutic strategy for this disorder. physoc.orgnih.gov

Several classes of GlyT-1 inhibitors have been developed, including derivatives that incorporate a trifluoromethylphenoxy group. nih.gov One such example is (R,S)-(+/-)N-methyl-N-[(4-trifluoromethyl)phenoxy]-3-phenyl-propylglycine. nih.govresearcher.life These inhibitors can modulate glycine concentrations at the synapse, potentially alleviating the hypofunction of the NMDA receptor system observed in schizophrenia. physoc.orgfrontiersin.org The mode of inhibition can vary, with some compounds acting as noncompetitive inhibitors of glycine transport. nih.gov The optimization of these compounds aims to improve properties like selectivity and brain penetration, leading to the discovery of promising clinical candidates. nih.gov

Radioligand Development for GlyT-1 Studies

To study the pharmacology and distribution of GlyT-1, specific radioligands are essential. These tools enable researchers to perform binding assays and autoradiography studies in both cell lines and native tissues. nih.gov The development of novel radioligands allows for a detailed characterization of GlyT-1 and the interaction of various inhibitors with this transporter. nih.gov These studies are crucial for understanding the mechanism of action of GlyT-1 inhibitors and for the development of new drugs targeting this transporter.

General Biological Target Interactions

The versatility of the this compound scaffold extends to other biological targets. For instance, novel picolinamide-based derivatives have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key player in tumor angiogenesis, making it an attractive target for cancer therapy. nih.gov These derivatives have shown antiproliferative activity against cancer cell lines, highlighting the potential of this chemical class in oncology research. nih.gov

Enzyme Inhibition Studies

While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available research, investigations into structurally related picolinamide derivatives have revealed significant inhibitory potential against various enzymes. These studies provide a foundation for understanding how the picolinamide scaffold, which forms the core of this compound, can be tailored to target specific enzymes.

One area of investigation has been the inhibition of cholinesterases, enzymes critical for nerve function. A series of picolinamide derivatives containing a dimethylamine (B145610) side chain were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The position of the dimethylamine side chain on the picolinamide structure was found to significantly influence the inhibitory activity and selectivity. researchgate.net Notably, some picolinamide derivatives demonstrated stronger bioactivity than their benzamide (B126) counterparts. researchgate.net One particular compound, 7a , emerged as a potent and selective inhibitor of AChE with a mixed-type inhibition mechanism, suggesting it binds to both the catalytic and peripheral sites of the enzyme. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Picolinamide Derivative 7a

Compound Target Enzyme IC50 (µM) Selectivity (AChE/BChE Ratio)
7a Acetylcholinesterase (AChE) 2.49 ± 0.19 99.40

Data sourced from a study on benzamide and picolinamide derivatives as acetylcholinesterase inhibitors. researchgate.net

In a different context, analogs of the antifungal antibiotic UK-2A, which feature a picolinamide ring, have been studied for their inhibition of the cytochrome bc1 complex (cytochrome c reductase), a crucial component of the mitochondrial electron transport chain. researchgate.net While the parent antibiotic is a potent inhibitor, modifications to the picolinamide moiety have been explored to understand the structure-activity relationship. researchgate.net This line of research underscores the versatility of the picolinamide scaffold in designing enzyme inhibitors.

Receptor Modulation

Derivatives of this compound have been identified as potent modulators of specific receptors, highlighting the therapeutic potential of this chemical class. A notable example is the compound 3-Chloro-N-((S)-((R)-1-methylpiperidin-2-yl)(thiophen-3-yl)methyl)-4-(trifluoromethyl)picolinamide (CHIBA-3007) , which has been characterized as a potent and selective inhibitor of the glycine transporter-1 (GlyT-1). plos.orgnih.gov GlyT-1 plays a crucial role in regulating the concentration of glycine, an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain. nih.govresearchgate.net

The inhibition of GlyT-1 by CHIBA-3007 enhances NMDA receptor function by increasing the availability of glycine. researchgate.net This mechanism is of significant interest for the potential treatment of schizophrenia, a disorder linked to NMDA receptor hypofunction. researchgate.net The high affinity and selectivity of CHIBA-3007 for GlyT-1 have been demonstrated through radioligand binding assays. plos.orgnih.gov

Table 2: Pharmacological Profile of CHIBA-3007 at GlyT-1

Parameter Value
IC50 for [¹⁴C]glycine uptake inhibition 21.4 nM
Equilibrium Dissociation Constant (Kd) 1.61 ± 0.16 nM
Maximal Number of Binding Sites (Bmax) 692.8 ± 22.8 fmol/mg protein

Data from pharmacological characterization of [³H]CHIBA-3007. plos.orgnih.gov

The potency of CHIBA-3007 and other GlyT-1 inhibitors in blocking the specific binding of [³H]CHIBA-3007 was found to be significantly correlated with their ability to inhibit glycine uptake, confirming the pharmacological relevance of this binding site. nih.gov

Interaction with Nucleic Acids

Currently, there is a lack of specific studies in the available scientific literature that directly investigate the interaction of this compound or its close derivatives with nucleic acids. While a patent for biaryl compounds mentions N-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzyl)-4-(trifluoromethyl)picolinamide in the context of libraries of small organic molecules that could potentially interact with various biological targets, including nucleic acids, it does not provide specific data on this interaction. google.com

Modulation of Cellular Signaling Pathways

Complex derivatives of this compound have been shown to modulate key cellular signaling pathways, particularly those implicated in cancer. One such derivative is Debio 0617B (N-(4-chloro-3-(2-((4-(methylcarbamoyl)phenyl)amino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)yl)phenyl)-4-(trifluoromethyl)picolinamide) , a multi-kinase inhibitor designed to target pathways upstream of STAT3/STAT5 signaling. aacrjournals.orgaacrjournals.org

STAT (Signal Transducer and Activator of Transcription) proteins are critical transcription factors involved in cell proliferation, survival, and differentiation. aacrjournals.org Aberrant activation of STAT3 and STAT5 is a hallmark of many cancers. Debio 0617B has been shown to inhibit the phosphorylation of STAT3 in cancer cells in a dose-dependent manner. aacrjournals.org This inhibition of STAT3 activation is a direct consequence of the compound's activity against upstream kinases. aacrjournals.org

Table 3: Effect of Debio 0617B on STAT3 Phosphorylation

Treatment Cell Line Effect
Debio 0617B TU167 (Head and Neck Squamous Cell Carcinoma) Dose-dependent inhibition of pSTAT3

Data from a study on the inhibition of STAT3-driven solid tumors by Debio 0617B. aacrjournals.org

Furthermore, research into trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides as inhibitors of the Hedgehog (Hh) signaling pathway highlights the importance of the trifluoromethyl group in modulating cellular signaling. nih.gov Although these are not direct picolinamide derivatives, they share the trifluoromethylphenyl moiety and demonstrate that this structural feature can be key to potent inhibition of critical signaling pathways involved in development and cancer. nih.gov One compound from this series, 13d , exhibited highly potent inhibition of the Hh signaling pathway. nih.gov

Binding to Kinases

The this compound scaffold is present in molecules designed as potent kinase inhibitors. The previously mentioned compound, Debio 0617B , is a prime example, exhibiting a unique profile of combined inhibition against JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs). aacrjournals.orgaacrjournals.org This multi-kinase inhibitory activity is central to its mechanism of blocking STAT3/STAT5 signaling. aacrjournals.orgaacrjournals.org The design of Debio 0617B was based on its capacity to bind to the ATP-binding pocket of these kinases. aacrjournals.org

Table 4: Kinase Inhibition Profile of Debio 0617B

Kinase Family Specific Kinases Targeted
JAK family JAK1, JAK2
SRC family c-SRC
ABL family ABL
Class III/V RTKs Various

Data from studies on the multi-kinase inhibitor Debio 0617B. aacrjournals.orgaacrjournals.org

In another study, a series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities. mdpi.com Within this series, compound 6p was identified as a selective inhibitor of Aurora-B kinase, a key regulator of mitosis. mdpi.com Molecular docking studies indicated stable interactions between compound 6p and the Aurora-B kinase. mdpi.com

Computational Chemistry and Molecular Modeling in 4 Trifluoromethyl Picolinamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interaction between a ligand, such as 4-(Trifluoromethyl)picolinamide, and its biological target, typically a protein.

Detailed research findings from docking studies reveal the specific binding modes of compounds. For instance, in studies of potential inhibitors for the Forkhead Box Protein M1 (FOXM1), a protein implicated in ovarian cancer, molecular docking was used to predict how candidate molecules, including those structurally related to this compound, would bind to the protein. nih.govnih.gov These simulations identify key amino acid residues within the target's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. ajol.infonih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the interaction strength. frontiersin.orgmdpi.com For example, a study on novel inhibitors for SARS-CoV-2 main protease identified a ligand with a high binding affinity of -9.4 kcal/mol. nih.gov

Table 1: Example of Molecular Docking Results
CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Ligand AProtein X-8.5Tyr123, Phe256, Arg301
Ligand BProtein Y-9.2Val55, Leu89, Trp104

Structure-Based Virtual Screening Approaches

Structure-based virtual screening (SBVS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme with a known three-dimensional structure. nih.govyoutube.com This approach is particularly valuable in the early stages of drug discovery.

The process begins with the three-dimensional structure of the target protein, which can be obtained from sources like the RCSB Protein Data Bank. frontiersin.org A virtual library of compounds is then computationally "docked" into the binding site of the target. pusan.ac.kr These compounds are ranked based on their predicted binding affinity or a scoring function, and the top-ranking molecules are selected for further experimental testing. pusan.ac.kr For example, a virtual screening campaign to discover novel FOXM1 inhibitors led to the identification of promising hit compounds from a large chemical database. nih.govnih.gov This method significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov This is a crucial step in drug development, as poor ADMET properties are a major cause of late-stage drug failure.

Various computational tools and web servers are available to predict a wide range of ADMET properties. nih.gov These predictions are based on the chemical structure of the molecule and use quantitative structure-activity relationship (QSAR) models. researchgate.net For instance, models can predict properties like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for mutagenicity or carcinogenicity. researchgate.netsimulations-plus.com A study on N-(4-fluorophenylcarbamothioyl) benzamide (B126) derivatives used in silico methods to predict their ADMET profiles, identifying a derivative with good predicted anticancer activity and low toxicity. jonuns.com The ADMET Predictor® software is an example of a tool that can forecast over 175 properties. simulations-plus.com

Table 2: Key In Silico ADMET Properties Predicted for a Hypothetical Compound
PropertyPredicted ValueInterpretation
Human Intestinal Absorption (%)> 90%High absorption
Blood-Brain Barrier PenetrationLowUnlikely to cross into the brain
Ames MutagenicityNegativeNot predicted to be mutagenic
HepatotoxicityPositivePotential for liver toxicity

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com This technique provides detailed information about the conformational changes and flexibility of molecules, which is crucial for understanding biological processes. nih.govyoutube.com

In the context of this compound research, MD simulations can be used to refine the binding poses obtained from molecular docking. nih.gov By simulating the ligand-target complex in a virtual aqueous environment, researchers can assess the stability of the predicted interactions and observe how the complex behaves over a period of nanoseconds to microseconds. nih.govnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed on MD simulation trajectories to evaluate the stability of the complex and the flexibility of individual residues. nih.gov

Density Functional Theory (DFT) Analysis for Structure-Activity Relationship Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. bamu.ac.in In drug discovery, DFT calculations are employed to understand the relationship between a molecule's electronic properties and its biological activity (Structure-Activity Relationship or SAR). researchgate.net

By calculating descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and various reactivity indices, researchers can gain insights into a molecule's reactivity and interaction capabilities. jmaterenvironsci.comnih.gov For example, DFT studies can help to explain why certain structural modifications to a molecule lead to an increase or decrease in its biological activity. nih.gov These calculations can guide the design of new analogs of this compound with improved potency and selectivity.

Computational Models for Predicting Biological Target Interactions

Identifying the biological targets of a small molecule is a critical and often challenging aspect of drug discovery. Computational models offer a powerful approach to predict these interactions on a large scale. nih.govmdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents based on 4-(Trifluoromethyl)picolinamide Scaffolds

The this compound scaffold is a key component in the design and synthesis of new therapeutic agents. Its derivatives have been investigated for various biological activities, including anticancer and antimicrobial properties. nih.govfrontiersin.org The trifluoromethyl group is a crucial feature, known to influence the electronic properties of a molecule, which can affect its reactivity and interactions with biological targets like enzymes and receptors. The amide functional group in the picolinamide (B142947) structure can form hydrogen bonds with the active sites of proteins, potentially leading to enzyme inhibition or modulation.

For instance, a series of novel N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their potential as antitumor agents. nih.gov One compound from this series, N-Methyl-4-(4-(4-(trifluoromethyl)benzamido)phenylthio)picolinamide, demonstrated the versatility of the broader picolinamide scaffold in creating complex molecules with potential therapeutic applications. nih.gov Another study focused on designing and synthesizing novel trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety, which were then evaluated for antifungal, insecticidal, and anticancer properties. frontiersin.orgnih.gov These studies often involve multi-step reactions to create a library of compounds for biological screening. frontiersin.orgnih.gov

Research has also explored the synthesis of chalcones bearing trifluoromethyl substituents to evaluate their antibacterial and antifungal activities. mdpi.com These efforts highlight the common strategy of incorporating the trifluoromethyl group to enhance the biological efficacy of new compounds. mdpi.comontosight.ai

Table 1: Examples of Synthesized Derivatives and Their Targeted Activities

Derivative Class Target Activity Key Findings Reference
N-methylpicolinamide-4-thiol derivatives Antitumor A synthesized compound, 6p, showed significant cytotoxicity against several cancer cell lines, with IC50 values under 10 μM, outperforming the reference drug sorafenib (B1663141). nih.gov nih.gov
Trifluoromethyl pyrimidine derivatives Antifungal, Insecticidal, Anticancer Some of the synthesized compounds displayed good in vitro antifungal activities against various pathogens at a concentration of 50 μg/ml. frontiersin.orgnih.gov frontiersin.orgnih.gov
Trifluoromethyl-substituted pyrimidine derivatives Antitumor Compound 17v showed strong anti-proliferative effects on H1975 cancer cells (IC50 = 2.27 μΜ), better than the control 5-FU, and induced apoptosis. nih.gov nih.gov
Pyrazolecarbamide derivatives with sulfonate scaffold Antifungal, Antiviral Compound T24 exhibited higher antifungal activity against Rhizoctonia solani (EC50 = 0.45 mg/L) than the commercial fungicide hymexazol. nih.gov nih.gov
Quinazolinone scaffolds with pyrazole (B372694) carbamide Antifungal A specific derivative, 6a16, was identified as a potent inhibitor of R. solani with an EC50 value of 0.05 μg/mL, superior to commercial fungicides. mdpi.com mdpi.com

Lead Structure Development and Optimization

In drug discovery, a "lead structure" is a compound that shows promising activity against a specific biological target and serves as the starting point for chemical modifications to improve its properties. The this compound scaffold has been utilized as such a lead structure.

Optimization often involves creating a series of related compounds (analogs) to understand the structure-activity relationship (SAR), which describes how changes in the molecule's structure affect its biological activity. For example, in the development of KDR kinase inhibitors, a series of o-amino-arylurea derivatives were synthesized and evaluated. researchgate.net This optimization, guided by biological screening and molecular modeling, led to a significant increase in KDR kinase inhibitory activity compared to the initial hit compound. researchgate.net The process identified a potent inhibitor with an IC50 value of 0.0689 µM, marking it as a strong candidate for further development. researchgate.net

Similarly, the optimization of a series of triazine derivatives for anti-trypanosomal activity involved selecting a lead compound with good microsomal stability and high selectivity. nih.gov Further studies on this optimized lead included determining its in vivo pharmacokinetic parameters. nih.gov Structure-based lead optimization has also been applied to improve the antifungal potency of inhibitors targeting enzymes in Candida albicans. researchgate.net

Drug Discovery Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to discover new, patentable compounds with improved properties by replacing the core structure (scaffold) of a known active molecule with a chemically different one, while retaining similar biological activity. nih.govnih.gov This approach aims to identify equipotent compounds with novel backbones that may offer advantages in terms of pharmacokinetics, selectivity, or novelty. nih.govnih.gov

While direct examples of scaffold hopping from this compound are not extensively detailed in the provided results, the principles of this strategy are relevant. For instance, a study on protein kinase C (PKC) inhibitors involved a scaffold hop from an isophthalate (B1238265) core to a pyrimidine core. plos.org Although this particular hop resulted in diminished binding affinity, it provided valuable structure-activity relationship data for future designs. plos.org Computational tools like ReCore, which utilize databases of molecular fragments, can facilitate such scaffold replacements by identifying new cores that maintain the desired spatial arrangement of key interacting groups. youtube.com

Fragment-based drug design (FBDD) is a hit-identification strategy that starts with screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.govyoutube.com Once identified, these fragments can be optimized, grown, or linked together to produce a more potent, lead-like molecule. nih.govyoutube.comyoutube.com Fragments typically adhere to the "rule of three," having a molecular weight ≤300 Da, ≤3 hydrogen bond donors and acceptors, and a CLogP ≤3. nih.gov

The this compound moiety, or fragments thereof, could be used in FBDD campaigns. Its structural features, the trifluoromethyl group and the picolinamide core, can be valuable for establishing initial interactions within a target's binding pocket. The process of FBDD involves several stages, from fragment library screening and hit identification using biophysical methods to structure-guided optimization. nih.govyoutube.com Computational FBDD uses molecular docking to screen fragment libraries virtually. nih.gov Successful fragments can then be evolved into more potent leads through strategies like fragment growing, where the fragment is extended to pick up additional interactions, or fragment linking, where two different fragments binding in adjacent sites are connected. youtube.comyoutube.com

Optimization of Pharmacokinetic and Pharmacodynamic Properties

Optimizing the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a lead compound is a critical step in drug development. The trifluoromethyl group present in this compound is often incorporated into drug candidates specifically to improve these properties. myskinrecipes.comnih.gov

The -CF3 group can increase lipophilicity, which may enhance a compound's ability to cross biological membranes and improve oral bioavailability. nih.gov For example, in a series of HCV inhibitors, the introduction of two trifluoromethyl groups increased the compound's lipophilicity (cLogP) and led to a desired improvement in oral bioavailability (% F) in rats. nih.gov Furthermore, the metabolic stability of a compound can be enhanced by the presence of a -CF3 group, as the carbon-fluorine bond is very strong and resistant to metabolic breakdown by enzymes like cytochrome P450s. myskinrecipes.com

Computational tools are frequently used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates early in the discovery process. frontiersin.org For instance, the SwissADME tool can predict intestinal absorption and blood-brain barrier penetration. frontiersin.org Such predictions help guide the chemical modifications needed to achieve a desirable pharmacokinetic profile, such as good microsomal stability and appropriate in vivo exposure. nih.govjohnshopkins.edu

Applications in Agrochemical Science

Development of New Pesticides

The trifluoromethylpyridine moiety is a key structural feature in numerous contemporary agrochemicals. researchgate.net The presence of the trifluoromethyl group, a strong electron-withdrawing group, often enhances the biological activity of the final pesticide products, making them more effective against a wide array of pests. Current time information in Bangalore, IN.

The picolinamide (B142947) chemical class has given rise to a new generation of highly effective fungicides used to protect major crops. These compounds are vital for controlling a broad spectrum of fungal diseases caused by pathogens in the Ascomycota and Basidiomycota phyla. researchgate.netgoogle.com

Detailed Research Findings: Two leading examples of fungicides developed from this chemical class are fenpicoxamid (B607437) (commercialized as Inatreq™ active) and florylpicoxamid (B6595160). mdpi.comcorteva.com

Fenpicoxamid: Derived from the natural antifungal compound UK-2A, which is produced by Streptomyces bacteria, fenpicoxamid provides excellent control of key cereal diseases. wikipedia.orgnih.gov Greenhouse and extensive field trials have demonstrated its strong efficacy against Zymoseptoria tritici (Septoria tritici blotch) and Puccinia triticina (brown rust) in wheat. nih.gov When applied, it is metabolized by the fungus into the more potent active species, UK-2A. nih.govresearchgate.net

Florylpicoxamid: This second-generation, fully synthetic picolinamide was designed for broad-spectrum activity and improved attributes. nih.gov Research has confirmed its activity against at least 21 different plant pathogenic fungi. researchgate.netnih.gov It is particularly potent against Zymoseptoria tritici, providing 80% disease control in planta at very low application rates. nih.gov Furthermore, florylpicoxamid has demonstrated high efficacy against Cercospora leaf spot (Cercospora beticola) in sugar beet, outperforming older fungicides like difenoconazole (B1670550) and epoxiconazole (B1671545) in field studies. researchgate.netmdpi.com It is effective against diseases in a wide variety of crops including cereals, fruits, vegetables, and oilseed rape. researchgate.net

The table below summarizes the fungicidal spectrum for picolinamide fungicides like fenpicoxamid and florylpicoxamid.

Target PathogenCommon Disease NameAffected Crops
Zymoseptoria triticiSeptoria Leaf BlotchWheat, Rye, Triticale, Spelt
Puccinia spp.Rusts (e.g., Brown Rust, Yellow Rust)Wheat, Rye, Triticale, Spelt
Cercospora beticolaCercospora Leaf SpotSugar Beet
Botrytis cinereaGrey MouldGrapes, Berries, Vegetables
Powdery MildewPowdery MildewGrapes, Berries, Vegetables
Alternaria spp.Alternaria Leaf SpotVegetables
Mycosphaerella fijiensisBlack SigatokaBanana
AnthracnoseAnthracnoseVarious Fruits and Vegetables
Monilinia spp.Brown RotStone Fruits
Sclerotinia spp.White MouldVegetables

Data sourced from multiple studies. researchgate.netcorteva.comfrac.inforegulations.govfrac.info

Publicly available research does not currently detail specific insecticides derived directly from the 4-(trifluoromethyl)picolinamide structure for the control of Plutella xylostella, Aphis medicagini, or Tetranychus cinnabarinus.

However, research into related chemical structures highlights the potential of the trifluoromethylpyridine motif in insecticide development. A study on novel 2-phenylpyridine (B120327) derivatives containing a trifluoromethyl group reported high insecticidal activity against the armyworm, Mythimna separata. nih.gov Several tested compounds in this study achieved 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.gov The same compounds were found to be ineffective against the carmine (B74029) spider mite, Tetranychus cinnabarinus. nih.gov This indicates that while the broader chemical class has promise, activity is highly specific to the pest species and the exact molecular structure.

Aligning with the global trend towards more sustainable and user-friendly agricultural inputs, advanced formulation technologies are being applied to picolinamide fungicides. chemicalbook.comrsc.org A prime example is the patented iQ-4™ formulation technology developed for fenpicoxamid (Inatreq™ active). youtube.com

This innovative formulation is not merely a carrier for the active ingredient but a sophisticated, built-in adjuvant system designed to maximize performance. youtube.comyoutube.com Its key attributes include:

Enhanced Droplet Retention: The formulation helps the spray droplets adhere firmly to the leaf surface, minimizing runoff and ensuring more of the active ingredient is deposited on the target crop. youtube.com

Superior Spreading: Once on the leaf, the iQ-4™ technology promotes the spreading of the droplet, achieving near-100% surface coverage. youtube.comyoutube.com

Optimized Penetration: It facilitates the movement of the active ingredient through the waxy outer layer of the leaf, creating a protective reservoir within the plant tissue. youtube.com

By optimizing the delivery and uptake of the fungicide, such advanced formulations ensure robust performance, offer greater application flexibility (e.g., compatibility with low-drift nozzles), and maximize the efficiency of the active ingredient, which are all hallmarks of a more eco-friendly pesticide solution. youtube.comyoutube.com

Strategies for Crop Disease Control and Yield Enhancement

The introduction of picolinamide fungicides provides a powerful new tool for integrated disease management programs designed to control pathogens effectively and secure crop yields. mdpi.com A key aspect of their use is in proactive resistance management. frac.infofrac.info

Strategies recommended by bodies like the Fungicide Resistance Action Committee (FRAC) for picolinamides include:

Preventative Application: These fungicides should be applied preventatively, before the establishment of high disease pressure. frac.infofrac.info

Mixtures and Rotation: To prevent the development of resistant fungal strains, picolinamides should be used in a program that includes rotation with or mixtures of fungicides from different FRAC groups. mdpi.comfrac.info For cereal crops, a maximum of one picolinamide-containing spray per season is often recommended, applied in a mixture with a partner fungicide that has a different mode of action. frac.infofrac.info

Integrated Crop Management (ICM): Their use should be part of a broader ICM strategy that incorporates other control methods, such as resistant crop varieties and appropriate tillage practices. mdpi.comfrac.info

By providing robust and lasting control of yield-robbing diseases like Septoria leaf blotch, picolinamide fungicides protect the green leaf area of the plant, which is essential for photosynthesis and grain filling. nih.gov This effective disease control is directly linked to preserving crop productivity and enhancing yield potential. mdpi.com

Innovation in Agrochemical Modes of Action

Perhaps the most significant contribution of the picolinamide class to agrochemical science is its novel mode of action against a wide range of fungal pathogens. corteva.comnih.gov This innovation is critical for managing fungicide resistance, a major threat to global food security.

Picolinamide fungicides like fenpicoxamid and florylpicoxamid are classified by FRAC as Quinone inside Inhibitors (QiI) , belonging to FRAC Group 21 . mdpi.comfrac.inforegulations.gov

Mechanism of Action:

Target Site: They act on the mitochondrial respiratory chain in fungi, specifically inhibiting the cytochrome bc1 complex (Complex III) . researchgate.netfrac.info

Binding Location: Their precise target is the Qi (Quinone inside) site of the complex. mdpi.comnih.govresearchgate.net By binding to this site, they block the electron transport chain, which halts the production of adenosine (B11128) triphosphate (ATP), the essential energy currency of the cell, ultimately leading to the death of the fungus. corteva.com

This mode of action is fundamentally different from that of other major fungicide classes that also target Complex III, such as the QoI fungicides (strobilurins, FRAC Group 11), which bind at the Qo (Quinone outside) site. researchgate.netresearchgate.net Because the binding sites are distinct, there is no cross-resistance between picolinamides and QoI fungicides. nih.govresearchgate.netnih.gov This makes FRAC Group 21 fungicides an invaluable tool for controlling fungal populations that have already developed resistance to strobilurins, azoles (DMIs, FRAC Group 3), or other fungicide classes. nih.govregulations.gov

Advanced Analytical Techniques for the Characterization and Quantification of 4 Trifluoromethyl Picolinamide in Research

The rigorous identification and quantification of novel chemical entities are foundational to modern chemical research. For a compound such as 4-(Trifluoromethyl)picolinamide, a molecule of interest in various research domains, a suite of advanced analytical techniques is employed to confirm its structure, assess its purity, and quantify its presence in various matrices. These methods provide unambiguous data on the molecular structure, functional groups, and elemental composition, ensuring the integrity of research findings.

Patent Landscape Analysis and Intellectual Property Strategy

Identification of Patenting Trends and Activities Related to 4-(Trifluoromethyl)picolinamide Derivatives

Patenting activity for this compound derivatives has been robust, driven by the versatile applications of this moiety in creating novel bioactive molecules. A clear trend is the dual focus on both agricultural and pharmaceutical applications, with distinct companies often leading in each sector.

In the agrochemical sector , patenting efforts have concentrated on the development of new herbicides, fungicides, and insecticides. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of agrochemicals. acs.org A significant number of patents describe the synthesis and application of picolinamide (B142947) derivatives for crop protection. Research is ongoing to develop fungicides that are more effective, easier to use, and more cost-effective. google.com

In the pharmaceutical domain , the patent landscape is characterized by the exploration of this compound derivatives for a wide range of therapeutic indications. A notable area of research is in the treatment of respiratory diseases, particularly cystic fibrosis, where derivatives have been shown to act on the cystic fibrosis transmembrane conductance regulator (CFTR). google.com Additionally, there is significant patenting activity around the use of these compounds as kinase inhibitors for cancer therapy and for their anti-inflammatory properties.

Geographically, patent filings are concentrated in major markets, including the United States, Europe, and increasingly, China, reflecting the global nature of both the pharmaceutical and agrochemical industries.

Patenting Trends for this compound Derivatives

Sector Focus of Patenting Activity Key Application Areas Notable Patented Compounds/Derivatives
Agrochemical Development of novel pesticides with enhanced efficacy and stability. Herbicides, Fungicides, Insecticides. 6-(aryl)-4-amino-3-chloro-5-fluoropicolinates, Microbiocidal picolinamide derivatives.

| Pharmaceutical | Discovery of new therapeutic agents for various diseases. | Respiratory diseases (Cystic Fibrosis, COPD), Oncology (Kinase inhibitors), Anti-inflammatory agents. | (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, Icenticaftor (QBW251). |

Analysis of Innovation White Spaces and Under-Explored Areas

Despite the extensive patenting in certain areas, there remain "white spaces" or under-explored opportunities for innovation in the field of this compound derivatives.

One potential white space in the agrochemical sector lies in the development of derivatives with novel modes of action to combat the growing issue of pest and weed resistance. While broad-spectrum activity is often sought, there is a need for more selective pesticides that are safer for non-target organisms and the environment. Furthermore, the exploration of these compounds as plant growth regulators or for enhancing nutrient uptake could be a fruitful area of research.

In the pharmaceutical arena , while significant research has focused on cystic fibrosis and certain cancers, the full therapeutic potential of this scaffold is likely yet to be realized. Under-explored areas may include:

Neurological Disorders: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration could be leveraged to develop treatments for central nervous system disorders.

Infectious Diseases: Beyond fungicides, the development of antibacterial and antiviral agents based on the this compound scaffold is an area with significant unmet medical needs. The discovery of derivatives with potent activity against drug-resistant bacteria would be a major breakthrough. nih.gov

Metabolic Diseases: The diverse biological activities of picolinamide derivatives suggest they could be investigated for their role in modulating metabolic pathways, potentially leading to new treatments for diseases like diabetes and obesity.

Competitive Intelligence through Patent Portfolio Analysis

A detailed analysis of the patent portfolios of key players provides valuable competitive intelligence, revealing their strategic focus and areas of expertise.

Company Primary Sector of Focus Key Patented Technologies and Applications Strategic Implications
Corteva Agriscience (formerly Dow AgroSciences) AgrochemicalHerbicidal 6-(aryl)-4-amino-3-chloro-5-fluoropicolinates. Focus on novel herbicide development.Strong position in the herbicide market, likely to continue innovating in weed control solutions.
Syngenta AgrochemicalMicrobiocidal and fungicidal picolinamide derivatives.A key player in the crop protection market with a focus on disease control in plants.
Novartis AG PharmaceuticalPicolinamide derivatives as kinase inhibitors for potential cancer treatment.Significant investment in oncology research, with a portfolio targeting key signaling pathways in cancer.
Galapagos NV PharmaceuticalCompounds for treating respiratory diseases, including derivatives of this compound for cystic fibrosis.A strong focus on developing therapies for orphan diseases with high unmet medical need.

This analysis indicates a clear division in the market, with agrochemical giants focusing on crop protection and large pharmaceutical companies and specialized biotech firms targeting specific disease areas.

Strategic Patent Filing and Freedom to Operate Assessments

For any new entity entering the this compound space, a carefully considered patent filing strategy and a thorough freedom-to-operate (FTO) analysis are critical. kangxin.com

Strategic Patent Filing should focus on securing broad claims that cover not only specific compounds but also their synthesis, formulations, and methods of use. A multi-layered patenting strategy can create a robust intellectual property portfolio. This includes:

Composition of Matter Patents: Protecting the novel chemical structures of the this compound derivatives themselves.

Process Patents: Covering novel and efficient synthetic routes to the compounds and their intermediates. google.com

Formulation Patents: Protecting specific delivery systems or combinations with other active ingredients.

Method of Use Patents: Claiming the application of the compounds for specific agricultural uses or for treating particular diseases.

A Freedom to Operate (FTO) Assessment is essential to minimize the risk of infringing on existing patents. kangxin.comscienceopen.compatoffice.denih.gov This involves a detailed search and analysis of the patent landscape to identify any potential blocking patents. For a new company developing a this compound-based product, the FTO analysis would need to consider:

Patents claiming similar chemical structures.

Patents covering the intended use of the product (e.g., a specific crop or a particular medical indication).

Patents on the manufacturing process.

The results of the FTO analysis will inform the strategic direction of the research and development program, potentially guiding the design of new molecules that circumvent existing patents.

Technology Scouting for Emerging Research Directions

Technology scouting in the this compound field involves identifying early-stage research and emerging trends that could lead to future applications. Current scouting efforts point towards several exciting new directions:

Targeted Protein Degradation: The picolinamide scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.

Advanced Materials: The unique electronic properties conferred by the trifluoromethyl group make these compounds interesting candidates for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or functional polymers.

Veterinary Medicine: The insecticidal and antimicrobial properties of this compound derivatives could be explored for applications in animal health, for example, in the treatment of parasitic infections or bacterial diseases in livestock and companion animals.

Modulation of New Biological Targets: As our understanding of disease biology grows, new protein targets are constantly being identified. High-throughput screening of this compound derivative libraries against these new targets could uncover entirely new therapeutic applications. The incorporation of the trifluoromethyl group is a known strategy to enhance the potency and pharmacokinetic properties of bioactive molecules. nih.gov

By staying abreast of these emerging research directions, companies can identify new opportunities for innovation and strategically position themselves at the forefront of the field.

Other Research Applications and Fundamental Studies

Exploration of Aggregation-Induced Emission (AIE) Properties of Picolinamide (B142947) Complexes

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. This property is the opposite of the common aggregation-caused quenching (ACQ) effect and holds significant promise for applications in optoelectronic devices, chemical sensors, and bio-imaging.

While direct studies on the AIE properties of 4-(trifluoromethyl)picolinamide are not extensively documented, research on related picolinamide and trifluoromethyl-containing structures provides valuable insights. For instance, picolinamide-supported tetracoordinated organoboron complexes have been synthesized and shown to be AIE-active. Current time information in Bangalore, IN.rsc.org These five-membered boron-containing complexes demonstrate how the picolinamide scaffold can be utilized to create molecules with significant solid-state luminescence. The chelation between the picolinamide ligand and the boron center enhances molecular rigidity and extends the π-conjugation system, which are key factors in promoting AIE. Current time information in Bangalore, IN.rsc.org

Furthermore, the introduction of trifluoromethyl (CF3) groups into fluorescent molecules has been shown to influence their AIE characteristics. Studies on trifluoromethyl-substituted distyrylbenzenes and meso-trifluoromethyl BODIPY dyes have demonstrated that the CF3 group can modulate solid-state intermolecular interactions and enhance fluorescence quantum efficiency in the aggregated state. nih.govrsc.org The CF3 group's strong electron-withdrawing nature and its potential to form specific intermolecular interactions, such as hydrogen bonds, can restrict intramolecular motions in the aggregated state, a primary mechanism for AIE. nih.govresearchgate.net

Given these findings, it is plausible that this compound could serve as a valuable ligand for the development of novel AIE-active materials. The combination of the picolinamide chelating unit with the electron-withdrawing and sterically demanding trifluoromethyl group could lead to the synthesis of metal complexes with unique photophysical properties, where the aggregation state dictates the emission behavior.

Table 1: Examples of AIE-active Systems with Related Moieties

Compound ClassKey Structural FeatureObserved AIE BehaviorPotential Role of Moiety
Picolinamide-supported organoboron complexesPicolinamide scaffoldAIE-active in aggregated stateProvides a rigid chelating framework
Trifluoromethyl-substituted distyrylbenzenesTrifluoromethyl groupEnhanced fluorescence in the solid stateModulates intermolecular interactions
meso-Trifluoromethyl BODIPYTrifluoromethyl groupForms strongly luminescent J-aggregatesPromotes specific packing and enhances emission

Utilization of this compound as an Intermediate in the Synthesis of Other Pyridine (B92270) Derivatives for Broader Applications

The trifluoromethylpyridine scaffold is a crucial structural motif in numerous active compounds across the agrochemical and pharmaceutical industries. nih.gov The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make it a desirable substituent in drug design and materials science. This compound, containing both the trifluoromethylpyridine core and a reactive amide group, is a valuable intermediate for the synthesis of more complex pyridine derivatives.

The amide functionality of this compound can be chemically transformed into various other functional groups, or the entire picolinamide unit can be incorporated into larger molecular architectures. For example, the amide can be hydrolyzed to the corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid, which is itself a versatile precursor for ester and other amide derivatives.

Research has shown the synthesis of a variety of trifluoromethylpyridine derivatives for diverse applications. For instance, novel trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and evaluated for their antibacterial and insecticidal activities. rsc.org While these examples may not start directly from this compound, they highlight the importance of the trifluoromethylpyridine amide structure in developing new bioactive molecules.

Furthermore, the synthesis of complex molecules such as N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, a potent inhibitor of mitochondrial complex III, showcases the utility of the picolinamide structure in medicinal chemistry. nih.gov The ability to synthesize such elaborate structures underscores the potential of simpler picolinamide intermediates in building up molecular complexity.

The general synthetic routes to trifluoromethyl-substituted pyridines often involve either the construction of the pyridine ring with a trifluoromethyl-containing building block or the direct trifluoromethylation of a pre-existing pyridine ring. nih.gov Once formed, derivatives like this compound offer a stable and versatile platform for further chemical elaboration.

Table 2: Potential Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProduct ClassPotential Applications
This compoundAcid/Base Hydrolysis4-(Trifluoromethyl)picolinic acidIntermediate for esters and other amides
This compoundDehydrating agents (e.g., POCl3)4-(Trifluoromethyl)-2-cyanopyridineIntermediate for heterocycle synthesis
This compoundReducing agents (e.g., LiAlH4)(4-(Trifluoromethyl)pyridin-2-yl)methanamineBuilding block for ligands, pharmaceuticals

Q & A

Q. Key Variables :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.
  • Catalysts : Palladium catalysts enhance coupling efficiency in cross-coupling reactions .
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may complicate purification.

Q. Common Pitfalls :

  • Residual solvents in NMR spectra (e.g., DMSO-d6 at δ 2.5 ppm).
  • Ion suppression in ESI-MS due to matrix effects .

How should researchers design experiments to evaluate the biological activity of this compound?

Basic Research Focus
Adopt the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : Cancer cell lines (e.g., HeLa, MCF-7) or bacterial strains.
  • Intervention : Dose-response studies (0.1–100 µM) over 24–72 hours.
  • Comparison : Positive controls (e.g., cisplatin for cytotoxicity).
  • Outcome : IC50_{50} values, apoptosis markers (caspase-3), or MIC (Minimum Inhibitory Concentration) .

Q. Ethical Considerations :

  • Follow institutional guidelines for cell line authentication and animal welfare (if applicable).

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Focus
Methodology :

Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio).

High-Throughput Screening : Test 50–100 microreactors in parallel to identify optimal conditions .

Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps.

Case Study :
Increasing catalyst (Pd(PPh3_3)4_4) from 2 mol% to 5 mol% improved yield from 65% to 88% in Suzuki-Miyaura couplings .

How to resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Focus
Root Causes :

  • Assay Variability : Differences in cell viability protocols (MTT vs. ATP-based assays).
  • Compound Stability : Degradation in DMSO stock solutions over time.

Q. Resolution Strategies :

Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test).

Orthogonal Assays : Validate results with alternative methods (e.g., flow cytometry for apoptosis).

Collaborative Verification : Share samples with independent labs to replicate findings .

What computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Focus
Tools and Workflows :

  • DFT Calculations : Gaussian or ORCA software to model transition states and activation energies.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways.
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity .

Example :
DFT studies revealed that the trifluoromethyl group stabilizes the intermediate via electron-withdrawing effects, favoring nucleophilic attack at the pyridine C2 position .

How to investigate metabolic pathways and degradation products of this compound?

Advanced Research Focus
Methodology :

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS.

Stability Studies : Expose to pH gradients (1–13) and UV light to simulate environmental degradation.

Toxicology Profiling : Use zebrafish embryos or C. elegans models to assess ecotoxicity .

Key Finding :
Hydrolysis of the amide bond under acidic conditions generates 4-(Trifluoromethyl)picolinic acid, which exhibits reduced bioactivity .

What are best practices for documenting and replicating synthetic procedures?

Basic Research Focus
Adhere to FAIR Principles (Findable, Accessible, Interoperable, Reusable):

  • Detailed Protocols : Specify equipment (e.g., Schlenk line for air-sensitive steps).
  • Data Repositories : Deposit spectral data in public databases (e.g., PubChem, ChemSpider).
  • Error Reporting : Document failed attempts (e.g., solvent incompatibilities) to guide troubleshooting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.